molecular formula C17H20N2O5S B5323431 N-{2-methoxy-5-[(2-methoxybenzyl)sulfamoyl]phenyl}acetamide

N-{2-methoxy-5-[(2-methoxybenzyl)sulfamoyl]phenyl}acetamide

Cat. No.: B5323431
M. Wt: 364.4 g/mol
InChI Key: YNYJUQJPLHSYSK-UHFFFAOYSA-N
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Description

N-{2-methoxy-5-[(2-methoxybenzyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C16H18N2O4S. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxybenzyl group and a sulfamoyl group attached to a phenyl ring.

Properties

IUPAC Name

N-[2-methoxy-5-[(2-methoxyphenyl)methylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-12(20)19-15-10-14(8-9-17(15)24-3)25(21,22)18-11-13-6-4-5-7-16(13)23-2/h4-10,18H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYJUQJPLHSYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methoxy-5-[(2-methoxybenzyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 2-methoxybenzylamine with 2-methoxy-5-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine and subsequent acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-{2-methoxy-5-[(2-methoxybenzyl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas is commonly employed.

    Substitution: Various nucleophiles can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions include:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

N-{2-methoxy-5-[(2-methoxybenzyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-methoxy-5-[(2-methoxybenzyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)acetamide: Similar structure but lacks the sulfamoyl group.

    N-(2-methoxy-5-nitrophenyl)acetamide: Contains a nitro group instead of a sulfamoyl group.

    N-(2-methoxy-5-sulfamoylphenyl)acetamide: Similar but lacks the methoxybenzyl group.

Uniqueness

N-{2-methoxy-5-[(2-methoxybenzyl)sulfamoyl]phenyl}acetamide is unique due to the presence of both methoxybenzyl and sulfamoyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.

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